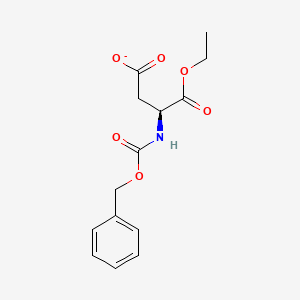

6-Amino-3-methyl-5-nitro-1H-pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

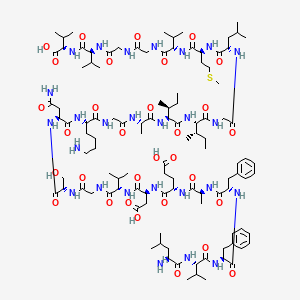

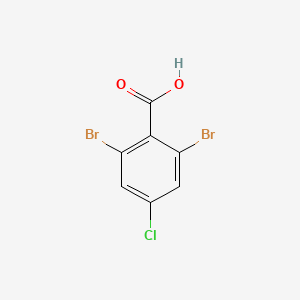

6-Amino-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is a type of pyrimidinedione, a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . It is a part of the pyrimidopyrimidines or tetra-azanaphthalenes, which are two fused pyrimidine rings with four possible structural isomers .

Synthesis Analysis

The synthesis of 6-Amino-3-methyl-5-nitro-1H-pyrimidine-2,4-dione involves various methods. One such method involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with aryl aldehydes and urea in the presence of a catalytic amount of acetic acid under microwave irradiation conditions .Molecular Structure Analysis

The molecular structure of 6-Amino-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is characterized by a pyrimidine ring substituted with two carbonyl groups . The molecular weight of this compound is 141.1280 .Chemical Reactions Analysis

The reactivity of the substituents linked to the ring carbon and nitrogen atoms of 6-Amino-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is an important aspect of its chemical reactions . The reaction proceeds cleanly and completely in the presence of different amine (chain aliphatic amines and benzyl amines) to afford a series of pyrimidine and indene-containing products .Applications De Recherche Scientifique

Pharmaceuticals: Anticancer Applications

This compound has shown potential in the development of anticancer drugs. Its structure allows it to interfere with the replication of cancer cells, making it a valuable agent in the fight against various forms of cancer .

Biochemical Research: cAMP-Phosphodiesterase Inhibition

In biochemical pathways, this compound acts as an inhibitor for cAMP-phosphodiesterase platelets. This inhibition plays a crucial role in regulating cellular processes such as inflammation and immune responses .

Cardiovascular Therapeutics: Antihypertensive Agent

The compound’s ability to decrease pulmonary hypertension positions it as a candidate for treating high blood pressure and other cardiovascular diseases .

Antimicrobial and Antibacterial Applications

Research has indicated that this compound has antibacterial properties, making it useful in the development of new antibiotics to combat resistant strains of bacteria .

Anti-inflammatory and Anti-allergic Research

Due to its anti-inflammatory and anti-allergic properties, this compound is being studied for its effectiveness in treating conditions like asthma and allergic reactions .

Neurological Disorders: Neuroprotective Potential

The compound’s impact on biochemical pathways suggests potential neuroprotective applications, which could be beneficial in treating neurodegenerative diseases .

Diabetes Management: Type 2 Diabetes Treatment

It has been applied in the treatment of type 2 diabetes, indicating its role in insulin regulation and glucose metabolism .

Chemical Synthesis: Receptor for Tyrosine Kinase

As a receptor for tyrosine kinase, this compound contributes to the biosynthesis of essential biochemicals, which is significant in both research and therapeutic applications .

Orientations Futures

The future directions for the study of 6-Amino-3-methyl-5-nitro-1H-pyrimidine-2,4-dione could involve further exploration of its synthesis methods, reactivity, and biological applications . This could help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .

Propriétés

IUPAC Name |

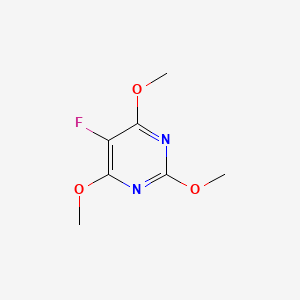

6-amino-3-methyl-5-nitro-5H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O4/c1-8-4(10)2(9(12)13)3(6)7-5(8)11/h2H,1H3,(H2,6,7,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGIFSZUMKXOOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(C(=NC1=O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40786619 |

Source

|

| Record name | 6-Amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40786619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione | |

CAS RN |

448904-31-2 |

Source

|

| Record name | 6-Amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40786619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.